![molecular formula C9H9N5O B5820151 N-[4-(2H-tetrazol-5-yl)phenyl]acetamide CAS No. 73096-38-5](/img/structure/B5820151.png)

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

説明

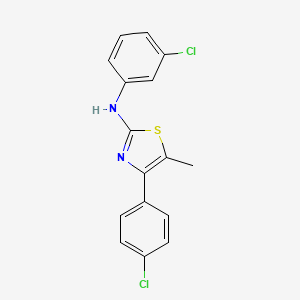

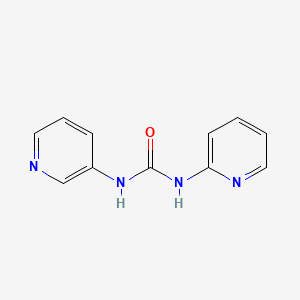

“N-[4-(2H-tetrazol-5-yl)phenyl]acetamide” is a chemical compound with the molecular formula C9H9N5O . It is related to the class of compounds known as tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A novel series of phenyl (2H-tetrazol-5-yl)methanamine derivatives were synthesized by reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular structure of “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide” consists of a tetrazole ring attached to a phenyl group via an acetamide linkage . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Tetrazoles, including “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide”, can participate in various chemical reactions. For instance, they can be used as reactants for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .科学的研究の応用

Antibacterial Activity

Compounds containing the tetrazole moiety, such as N-[4-(2H-tetrazol-5-yl)phenyl]acetamide, have been synthesized and screened for their antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anticancer Activity

These compounds have also been studied for their anticancer activities . In particular, they have been tested against A549, a cell line used in cancer research . This suggests that they could be used in the development of novel anticancer therapies .

Anti-Tuberculosis (TB) Activity

The same series of compounds has been screened for anti-TB activities . Given the global health burden of tuberculosis, these compounds could contribute to the development of new treatments for this disease .

Enzyme Inhibition

In silico molecular docking studies have been carried out on targeted enzymes like P38 MAP kinase protein using these compounds . This suggests potential applications in the development of enzyme inhibitors .

Bioavailability Enhancement

The tetrazole moiety in these compounds can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . This makes them useful in drug design and development .

Interaction with Receptors

It has been suggested that tetrazole compounds can interact with many enzymes and receptors in organisms via non-covalent interactions . This results in a wide range of biological properties, making them promising drugs in pharmaceutical chemistry .

作用機序

While the specific mechanism of action for “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide” is not explicitly mentioned in the search results, tetrazole derivatives have been studied for their potential biological activities. For example, some tetrazole derivatives have shown potential as therapeutic agents against proteins such as caspase 3, NF-KAPPA-B, and TP53 .

Safety and Hazards

将来の方向性

Tetrazole derivatives, including “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide”, have potential applications in various fields. They have been studied for their potential as therapeutic agents against various proteins . Furthermore, theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials .

特性

IUPAC Name |

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-7(3-5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTPHFVFKBYZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358374 | |

| Record name | N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

73096-38-5 | |

| Record name | N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)

![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)